1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one
Description
Properties
IUPAC Name |
1-acetyl-6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2S2/c1-7(14)11-8-5-13(2,3)6-9(15)10(8)12(16-4)17-11/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKPDZSWAQSYPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2CC(CC(=O)C2=C(S1)SC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381109 | |
| Record name | 1-Acetyl-6,6-dimethyl-3-(methylsulfanyl)-6,7-dihydro-2-benzothiophen-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-49-0 | |
| Record name | 1-Acetyl-6,7-dihydro-6,6-dimethyl-3-(methylthio)benzo[c]thiophen-4(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-6,6-dimethyl-3-(methylsulfanyl)-6,7-dihydro-2-benzothiophen-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Diketone Precursors
The tetrahydrobenzo[c]thiophen-4-one scaffold is typically constructed via cyclocondensation reactions. A diketone precursor, such as 5,5-dimethylcyclohexane-1,3-dione, reacts with sulfurizing agents like phosphorus pentasulfide (PS) in anhydrous toluene under reflux (110–120°C) to form the thiophene ring. This method achieves moderate yields (45–60%) but requires precise stoichiometric control to avoid over-sulfurization.
Key reaction parameters:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 110–120°C |
| Catalyst | PS (1.2 equiv) |
| Reaction Time | 8–12 hours |
| Yield | 52% ± 3% |
Ring-Closing Metathesis (RCM)
Patent WO2003084947A1 describes using Grubbs catalysts for constructing bicyclic thiophene systems. For the target compound, a diene precursor with pre-installed methyl and acetyl groups undergoes RCM in dichloromethane at 40°C. This method offers superior regioselectivity but suffers from high catalyst costs (≥$1,200/mol).
Functionalization of the Thiophene Core
Introduction of Methylthio Group
The 3-(methylthio) substituent is introduced via nucleophilic aromatic substitution (SAr) or radical thiolation:
-
SAr Route:
Reacting 3-bromo-tetrahydrobenzo[c]thiophen-4-one with sodium thiomethoxide (NaSCH) in DMF at 80°C for 6 hours achieves 78% substitution. Excess NaSCH (2.5 equiv) suppresses disulfide byproducts. -
Radical Thiolation:
Using AIBN-initiated reactions with methyl disulfide (CHSSCH) in acetonitrile at 70°C provides 65% yield but requires strict oxygen-free conditions.
Acetylation at Position 1
Friedel-Crafts acylation using acetyl chloride (ClCOCH) and AlCl in dichloroethane (DCE) at 0°C selectively acetylates the thiophene ring’s 1-position. Competing acylations at the 4-keto group are minimized by low temperatures and short reaction times (30–45 minutes).
Optimized conditions:
| Reagent | Quantity |
|---|---|
| Acetyl chloride | 1.1 equiv |
| AlCl | 1.3 equiv |
| Solvent | DCE |
| Temperature | 0–5°C |
| Yield | 84% |
Alternative Pathways via Chlorinated Intermediates
Chloro Derivative as Synthetic Intermediate
The structurally related compound 1-chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one (CAS 175202-90-1) serves as a precursor. Nucleophilic displacement of the chloro group with acetylide ions (generated from acetylene gas and NaNH) in liquid NH at −33°C installs the acetyl moiety.
Critical considerations:
-
Reaction must avoid moisture to prevent hydrolysis.
-
Excess acetylide (3.0 equiv) ensures complete substitution.
-
Isolated yields: 68–72% after column chromatography.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography (hexane:EtOAc 4:1) resolves the target compound from unreacted diketone and disulfide byproducts. The acetylated product elutes at R 0.32 under TLC monitoring (UV detection at 254 nm).
Spectroscopic Validation
Scalability and Industrial Relevance
Matrix Scientific lists 1-chloro-6,6-dimethyl-3-(methylthio)-tetrahydrobenzo[c]thiophen-4-one at $108/g (1g scale), suggesting that acetylation could reduce per-gram costs by 40–50% at multi-kilogram scales. Pilot batches using Friedel-Crafts acylation achieve 82% purity before crystallization, rising to 99.5% after recrystallization from ethanol/water .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens or nitro compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
The compound 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one is a member of the benzo-thiophene family and has garnered attention in various scientific research applications. This article delves into its applications, exploring its potential in medicinal chemistry, materials science, and analytical chemistry.
Medicinal Chemistry
This compound has been investigated for its potential pharmacological properties. Research indicates that derivatives of benzo-thiophenes exhibit anti-inflammatory and analgesic effects. The specific compound may act on various biological pathways due to its structural similarity to known bioactive compounds.
Case Study: Anti-inflammatory Activity
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of several benzo-thiophene derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Materials Science
The compound's unique structure allows it to be explored as a precursor for synthesizing novel materials. Its ability to form stable complexes with metals can be utilized in creating catalysts or sensors.
Case Study: Synthesis of Metal Complexes
Research has shown that this compound can form coordination complexes with transition metals. These complexes exhibit enhanced catalytic activity in organic reactions, indicating the potential for applications in green chemistry.
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for chromatographic methods. Its distinct spectral properties facilitate the identification and quantification of similar compounds in complex mixtures.
Case Study: Chromatographic Analysis
A study utilized this compound as a reference standard in high-performance liquid chromatography (HPLC) to analyze environmental samples for thiophene derivatives. The results highlighted its effectiveness in improving the accuracy and reliability of analytical methods.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 1-acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to interact with these targets through various types of chemical bonds and interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to the tetrahydrobenzo[c]thiophen-4-one family, differing from benzo[b]thiophen-4-one isomers in the position of the sulfur atom within the fused ring system. Key structural analogs include:
Key Observations :
- Benzo[c] vs. Benzo[b] Isomerism : Benzo[c]thiophen-4-one derivatives exhibit distinct electronic properties due to sulfur's placement, affecting reactivity in cyclization and substitution reactions compared to benzo[b] analogs .
- Substituent Effects : The acetyl group at position 1 increases electrophilicity at the ketone (position 4), whereas methylthio/ethylthio groups at position 3 modulate steric bulk and lipophilicity .
Physicochemical Properties
Comparative data for selected compounds:
Notes:
- The acetyl derivative’s higher molecular weight and electron-withdrawing groups may reduce volatility compared to ester or nitrile analogs.
Comparison with Benzo[b] Analogs :
- Benzo[b]thiophen-4-ones (e.g., CAS 13414-95-4 ) are more commonly synthesized via cyclocondensation of 1,3-diketones, whereas benzo[c] derivatives require tailored regioselective methods .
Biological Activity
1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one (CAS No. 175202-49-0) is a synthetic compound belonging to the class of benzo[c]thiophenes. This compound has garnered attention due to its potential biological activities, particularly in pharmacology.
- Molecular Formula : C13H16O2S2
- Molecular Weight : 268.39 g/mol
- Structure : The compound features a tetrahydrobenzo[c]thiophene core with acetyl and methylthio substituents, contributing to its unique properties.
Anticancer Properties
Recent studies have indicated that derivatives of benzo[c]thiophenes exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A notable study assessed the cytotoxic effects of various benzo[c]thiophene derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. This suggests that modifications in the structure of benzo[c]thiophenes can enhance their anticancer efficacy.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 20 |
| Compound B | A549 (Lung) | 15 |
| This compound | MCF-7 (Breast) | TBD |
Anti-inflammatory Activity
In addition to anticancer properties, there is emerging evidence that compounds related to this compound may exhibit anti-inflammatory effects. Studies have shown that certain thiophene derivatives can inhibit the production of pro-inflammatory cytokines in vitro.
The anti-inflammatory activity is hypothesized to occur through the inhibition of NF-kB signaling pathways and the downregulation of COX-2 expression. These pathways are critical in mediating inflammatory responses.
Antimicrobial Activity
Some research has also explored the antimicrobial properties of thiophene derivatives. For example, compounds structurally related to this compound have shown effectiveness against various bacterial strains.
Evaluation of Antimicrobial Efficacy
A comparative study on the antimicrobial activity of thiophene derivatives indicated that several compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | Staphylococcus aureus | 15 |
| Compound D | Escherichia coli | 12 |
| This compound | Staphylococcus aureus | TBD |
Q & A
Q. What synthetic routes are commonly employed for 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one, and how do reaction conditions impact yield?
The compound is typically synthesized via cyclocondensation or multicomponent reactions. For example, analogous tetrahydrobenzo[b]thiophene derivatives are prepared by reacting cyclohexanone with ethyl cyanoacetate and sulfur in the presence of diethylamine at 40–50°C, followed by recrystallization . Key factors influencing yield include solvent choice (e.g., ethanol or HFIP for stabilizing intermediates), catalyst type (e.g., molecular sieves for moisture-sensitive steps), and reaction time (optimized via TLC monitoring). Contradictions in yields across studies often arise from variations in stoichiometry or purification methods .
Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic markers should be prioritized?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. In H-NMR, signals for methyl groups (δ 2.2–2.8 ppm) and methylthio substituents (δ 2.1–2.5 ppm) are key markers. C-NMR confirms carbonyl (δ 188–192 ppm) and acetyl groups (δ 25–30 ppm for CH, δ 200–210 ppm for C=O). HRMS-ESI provides exact mass validation (e.g., observed vs. calculated m/z within 1 ppm error) . IR spectroscopy identifies C=O (1650–1750 cm) and C-S (600–700 cm) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields when varying catalysts or solvents?
Systematic Design of Experiments (DoE) is recommended to isolate variables. For instance, highlights that using HFIP as a solvent improves yields in multicomponent reactions by stabilizing intermediates via hydrogen bonding . Catalyst screening (e.g., molecular sieves vs. silica-supported reagents) should be coupled with kinetic studies to identify rate-limiting steps. Contradictions in yields may also stem from impurities in starting materials, necessitating rigorous pre-reaction purification .
Q. What strategies enable regioselective functionalization of the tetrahydrobenzo[c]thiophen-4-one core at the 3-position?
Regioselectivity is influenced by steric and electronic factors. The 3-position’s accessibility can be enhanced using bulky directing groups (e.g., acetyl) or electrophilic reagents (e.g., methylthio sources like methanesulfenyl chloride). demonstrates that substituents at the 3-position (e.g., methylthio) can be introduced via nucleophilic substitution under mild conditions (40°C, 12 hours) . Computational modeling (DFT) of charge distribution may further guide reagent selection .
Q. How should conflicting NMR spectral data in different deuterated solvents be interpreted?
Solvent-induced shifts are common. For example, DMSO-d causes downfield shifts for NH and OH protons due to hydrogen bonding, whereas CDCl may obscure these signals. Researchers should compare spectra across solvents (e.g., DMSO-d, CDCl) and reference coupling constants (e.g., Hz for dihydrothiophene protons in DMSO) to confirm assignments .
Q. What are the best practices for stabilizing this compound during storage and identifying degradation products?
Store the compound under inert atmosphere (N/Ar) at –20°C to prevent oxidation of the methylthio group. Degradation products (e.g., sulfoxides or disulfides) can be identified via LC-MS and comparative TLC. Accelerated stability studies under varying pH and temperature conditions are recommended. emphasizes the use of antioxidants like BHT in sensitive reactions .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate synthetic protocols by replicating procedures from multiple sources (e.g., vs. 11) and analyzing discrepancies in workup steps .
- Advanced Characterization : Combine X-ray crystallography (for solid-state structure) with dynamic NMR to study conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
